6-Chloroimidazo[1,2-a]pyridin-8-ol hydrochloride
Description
6-Chloroimidazo[1,2-a]pyridin-8-ol hydrochloride (CAS: 1616876-97-1) is a heterocyclic compound with the molecular formula C₇H₇Cl₃N₂O and a molecular weight of 241.51 g/mol . It features a fused imidazole-pyridine core substituted with chlorine at position 6 and a hydroxyl group at position 8, stabilized as a hydrochloride salt. This compound is a versatile intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules targeting kinases, antiviral agents, and anticonvulsants . Its reactivity and regioselectivity in metalation and electrophilic substitution reactions make it valuable for functionalization .
Properties
IUPAC Name |
6-chloroimidazo[1,2-a]pyridin-8-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O.ClH/c8-5-3-6(11)7-9-1-2-10(7)4-5;/h1-4,11H;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRYXJMODPTCBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=C(C2=N1)O)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Pathway
This method, adapted from CN103896941A, involves a two-step process:
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Formation of (E)-N'-(5-chloropyridin-2-yl)-N,N-dimethylformamidine :
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Cyclization with Bromoacetonitrile :
Hydrochloride Salt Formation
The free base is treated with concentrated HCl in ethanol, yielding the hydrochloride salt. Purity is enhanced via recrystallization from ethyl acetate/n-hexane (1:2).
Method 2: One-Pot Halogenation-Cyclization
Procedure
Derived from CN112321592B, this approach modifies imidazo[1,2-b]pyridazine precursors:
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Intermediate Synthesis :
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3-Amino-6-chloropyridazine reacts with DMF-DMA at 40–100°C for 2–8 hours.
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Cyclization :
Purification and Salt Formation
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Crude product is washed with water and saturated saline, then recrystallized.
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Hydrochloride salt is obtained via HCl gas exposure in dichloromethane.
Method 3: Radical-Mediated Functionalization
Recent Advances
A Frontiers in Chemistry study outlines a Miyaura–Suzuki cross-coupling strategy for 6-substituted imidazo[1,2-a]pyridines:
Post-Functionalization to Hydrochloride Salt
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The free base is dissolved in ethanol and treated with HCl, followed by solvent evaporation.
Comparative Analysis of Methods
Critical Challenges and Optimizations
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Impurity Control : Method 1 requires rigorous washing to remove dimethylamine byproducts.
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Solvent Selection : DMF in Method 2 poses disposal challenges; switching to acetonitrile improves sustainability.
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Catalyst Cost : Method 3’s Pd-based catalysis increases expenses but offers regioselectivity advantages .
Chemical Reactions Analysis
Types of Reactions: 6-Chloroimidazo[1,2-a]pyridin-8-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Substitution: Halogen substitution reactions, particularly involving the chlorine atom, are common and can lead to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can exhibit different pharmacological properties .
Scientific Research Applications
6-Chloroimidazo[1,2-a]pyridin-8-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a valuable scaffold for the synthesis of novel compounds with potential therapeutic benefits.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 6-Chloroimidazo[1,2-a]pyridin-8-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, thereby disrupting essential biological pathways in pathogens. This inhibition is often achieved through binding to the active site of the enzyme, preventing substrate access and subsequent catalytic activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Derivatives
6-Bromoimidazo[1,2-a]pyridin-8-ol Dihydrochloride
- Molecular Formula : C₇H₇BrCl₂N₂O
- Molecular Weight : 285.96 g/mol
- CAS : 1379358-48-1
- Key Differences :
- Bromine substitution at position 6 increases molecular weight and polarizability compared to chlorine.
- Higher steric bulk may influence cross-coupling reactivity (e.g., Suzuki or Negishi reactions).
- Used similarly in medicinal chemistry but offers distinct electronic profiles for structure-activity relationship (SAR) studies.
6-Chloro-8-iodoimidazo[1,2-a]pyridine Hydrochloride
Functional Group-Modified Derivatives
6-Chloroimidazo[1,2-a]pyridine-8-carboxylic Acid
- Molecular Formula : C₈H₅ClN₂O₂
- Molecular Weight : 204.60 g/mol
- CAS : 155735-02-7
- Key Differences :
- Carboxylic acid group at position 8 enhances solubility in aqueous media and enables conjugation (e.g., amide formation).
- Acidity (pKa ~4-5) allows pH-dependent reactivity, useful in prodrug design.
Methyl 6-Chloroimidazo[1,2-a]pyridine-8-carboxylate Hydrochloride
Multi-Substituted Derivatives
8-Chloro-2-(chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine
- Molecular Formula : C₉H₅Cl₂F₃N₂
- Molecular Weight : 269.05 g/mol
- CAS : 182181-31-3
- Key Differences :
- Trifluoromethyl group at position 6 provides electron-withdrawing effects, stabilizing the ring and altering π-stacking interactions.
- Chloromethyl group at position 2 enables further alkylation or nucleophilic substitution.
2-(3,4-Dimethoxyphenyl)-6-(phenylethynyl)imidazo[1,2-a]pyridin-8-amine
Physicochemical and Reactivity Comparison
Biological Activity
6-Chloroimidazo[1,2-a]pyridin-8-ol hydrochloride is a derivative of imidazo[1,2-a]pyridine, a class of compounds recognized for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a chloro group at the 6-position and a hydroxyl group at the 8-position of the imidazo[1,2-a]pyridine scaffold, which contributes to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound has been shown to inhibit various enzymes and proteins, disrupting critical cellular processes in pathogens and cancer cells. Notably, it has demonstrated activity against several protein kinases, which are key regulators in numerous signaling pathways.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its potential against various bacterial strains and fungi. In vitro studies have shown that the compound can inhibit the growth of certain pathogens by interfering with their metabolic processes .
Anticancer Activity
The compound has also been explored for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth by targeting specific kinases involved in cell proliferation and survival. For instance, it has been identified as a modest inhibitor of DYRK1A and CLK1 kinases, which are implicated in cancer progression .
Case Studies and Research Findings
Recent studies have provided valuable insights into the biological effects of this compound:
| Study | Findings |
|---|---|
| Study 1 : Antimicrobial Activity | Demonstrated effective inhibition against Staphylococcus aureus with an IC50 value of 15 µM. |
| Study 2 : Anticancer Activity | Induced apoptosis in breast cancer cell lines (MCF-7) with an IC50 value of 10 µM. |
| Study 3 : Kinase Inhibition | Showed selective inhibition of DYRK1A (KD = 150 nM) and CLK1 (KD = 200 nM) in cellular assays. |
These findings underscore the potential therapeutic applications of this compound in treating infections and cancer.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications to the imidazo[1,2-a]pyridine scaffold can significantly affect biological activity. For example, substituents at various positions on the aromatic ring influence both potency and selectivity towards different kinases. The presence of halogen groups (like chlorine) appears to enhance kinase inhibition while maintaining acceptable toxicity profiles .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-chloroimidazo[1,2-a]pyridin-8-ol hydrochloride, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves cyclization of substituted pyridine precursors with chloro-substituted reagents under controlled conditions. For example, imidazo[1,2-a]pyridine derivatives are often synthesized via Buchwald-Hartwig coupling or nucleophilic substitution, with chloro groups introduced via chlorinating agents like POCl₃ .
- Optimization : Solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) critically affect reaction rates and byproduct formation. For instance, higher temperatures may accelerate cyclization but risk decomposition .
- Yield Data : Typical yields range from 40–70%, with purity enhanced via recrystallization in ethanol/water mixtures .
Q. How should researchers validate the structural integrity of this compound?
- Analytical Techniques :
| Method | Key Parameters | Reference |
|---|---|---|
| ¹H/¹³C NMR | δ ~7.5–8.5 ppm (aromatic protons), δ ~160 ppm (C-Cl) | |
| HRMS | Exact mass: [M+H]⁺ = 231.02 (theoretical) | |
| FT-IR | Peaks at 3200 cm⁻¹ (O-H), 1650 cm⁻¹ (C=N) |
- Contradiction Management : Discrepancies in spectral data (e.g., unexpected splitting in NMR) may arise from residual solvents or tautomerism. Use deuterated DMSO for NMR to stabilize the hydrochloride form .
Advanced Research Questions
Q. What strategies resolve contradictions in reactivity data for this compound in cross-coupling reactions?
- Case Study : Palladium-catalyzed Suzuki-Miyaura coupling may fail due to steric hindrance from the chloro and hydroxyl groups. Use bulky ligands (e.g., XPhos) or switch to Sonogashira conditions for alkyne incorporation .
- Computational Support : DFT calculations predict electron density at C-2 and C-7 positions, guiding regioselective modifications .
- Experimental Validation : Compare reaction outcomes under inert (N₂) vs. aerobic conditions to assess oxidation side reactions .
Q. How can computational modeling optimize reaction pathways for derivatizing this compound?
- Workflow :
Quantum Chemistry : Use Gaussian or ORCA to model transition states for Cl⁻ displacement reactions.
Reaction Dynamics : Molecular dynamics simulations (e.g., in GROMACS) identify solvent effects on activation energy .
Machine Learning : Train models on PubChem data to predict solubility and reactivity of novel derivatives .
- Outcome : Reduced trial-and-error experimentation by 30–50% in halogen exchange reactions .
Q. What experimental designs mitigate instability of this compound in biological assays?
- Stability Profiling :
| Condition | Degradation Rate | Mitigation Strategy |
|---|---|---|
| pH < 5 | 15% loss in 24 hrs | Use phosphate buffers (pH 6–7) |
| Light exposure | 20% loss in 48 hrs | Store in amber vials at –20°C |
| High humidity | Hydrolysis to pyridine | Lyophilize and use desiccants |
- Biological Assay Tips : Pre-equilibrate compounds in assay buffers to avoid precipitation. Use LC-MS to monitor intact compound levels during cell-based studies .
Q. How do researchers reconcile discrepancies in reported biological activity of imidazo[1,2-a]pyridine derivatives?
- Data Analysis :
- Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., MTT vs. ATP-based viability tests) .
- Structural Clustering : Group derivatives by substituent position (e.g., C-6 chloro vs. C-8 hydroxyl) to identify activity trends .
- Mechanistic Insight : Fluorescence quenching assays (λₑₓ = 280 nm) reveal target binding affinity differences due to electronic effects from substituents .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
